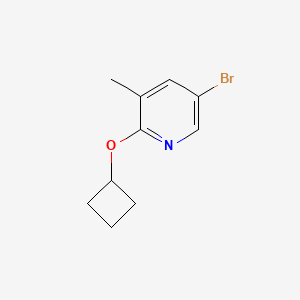
5-Bromo-2-cyclobutoxy-3-methylpyridine
Übersicht
Beschreibung
5-Bromo-2-cyclobutoxy-3-methylpyridine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-2-cyclobutoxy-3-methylpyridine is a heterocyclic organic compound characterized by its unique structural features, which include a bromine atom at the 5-position of the pyridine ring, a cyclobutoxy group at the 2-position, and a methyl group at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The molecular formula of this compound is C${10}$H${12}$BrN. The cyclobutoxy substituent imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and oxidation processes using reagents such as sodium methoxide and hydrogen peroxide.
Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. For instance, compounds with similar structures have shown interactions with protein kinases, suggesting that this compound might exhibit comparable biological effects. Understanding its mechanism of action is crucial for elucidating its therapeutic potential.
Binding Affinity
Investigations into the binding affinity of this compound with various biological targets are essential. Preliminary studies suggest that it may exhibit significant affinity for certain GABA receptor subtypes, similar to other compounds in its class . This interaction could lead to effects on neurotransmission and muscle relaxation, which are critical in treating respiratory conditions.
In Vitro Studies
In laboratory settings, this compound has been evaluated for its effects on cellular processes. Studies have shown that it can influence cell signaling pathways and gene expression in various cell types. For example, it has been reported to alter metabolic pathways by interacting with specific enzymes, thereby modulating cellular responses.
Dosage Effects
The compound's biological activity appears to vary significantly with dosage. Lower concentrations may exhibit beneficial effects on cellular health, while higher doses could lead to cytotoxicity. Identifying the threshold levels for effective therapeutic use is crucial for safe application.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Similarity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Bromine at position 5, amino group at position 3 | High |
| 5-Bromo-N-methylpyridin-2-amine | Bromine at position 5, methyl substitution | Moderate |
| 2-Amino-5-bromo-6-methylpyridine | Amino group at position 2, bromine at position 5 | Moderate |
The cyclobutoxy group in this compound distinguishes it from these analogs by providing unique steric hindrance and electronic properties that may enhance its biological interactions.
Eigenschaften
IUPAC Name |
5-bromo-2-cyclobutyloxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZNBFDUDYTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















